![molecular formula C19H13BrFN5O2 B2568231 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 1326858-24-5](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide” is a heterocyclic chemical compound . It has a nitrogen-based hetero-aromatic ring structure . The molecular formula of this compound is C22H20BrN5O2 .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, bromine, and fluorine atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Significance of Triazines
- Triazines are a class of heterocyclic compounds with three isomeric forms, known for their wide range of biological activities. These include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The structural diversity of triazines allows for their application in medicinal chemistry, with many derivatives synthesized and evaluated for pharmacological use. The therapeutic potential of triazine analogs has been extensively explored, indicating their importance as core moieties in drug development (Verma, Sinha, & Bansal, 2019).
Synthesis and Application of Acetamide Derivatives
- The review of acetamide and its derivatives highlights their commercial importance and the significant body of research generated over the years, contributing to our understanding of their biological effects. These compounds continue to be relevant in various fields, including environmental toxicology, reflecting their widespread use and the evolving landscape of their applications (Kennedy, 2001).
Chemical Reactivities and Biological Activities
- Research on 1,2,4-triazine derivatives, a closely related chemical class, has demonstrated their broad biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These findings underscore the versatility of triazine compounds in drug design and their potential in generating new therapeutic agents. The structural flexibility of triazines enables the synthesis of compounds with targeted biological activities, making them valuable scaffolds in pharmaceutical research (Dar & Shamsuzzaman, 2015).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and potential uses in various fields, such as medicine or materials science .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-(3-fluorophenyl)-1H-pyrazole to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-(3-fluorophenyl)-1H-pyrazole", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 5-amino-3-(3-fluorophenyl)-1H-pyrazole in dimethylformamide.", "Step 2: Add triethylamine to the solution and stir for 10 minutes.", "Step 3: Slowly add 4-bromobenzoyl chloride to the solution and stir for 2 hours.", "Step 4: Add chloroform to the solution and wash with sodium bicarbonate solution.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Purify the compound by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 7: Recrystallize the compound from water to obtain the final product." ] } | |
CAS-Nummer |
1326858-24-5 |
Produktname |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide |
Molekularformel |
C19H13BrFN5O2 |
Molekulargewicht |
442.248 |
IUPAC-Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H13BrFN5O2/c20-13-6-4-12(5-7-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-3-1-2-14(21)8-15/h1-9,11H,10H2,(H,23,27) |
InChI-Schlüssel |
JLIRKLDLWPTSFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



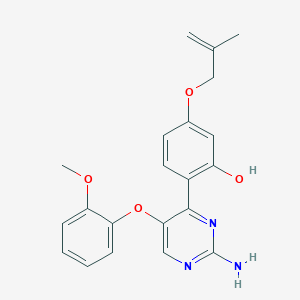

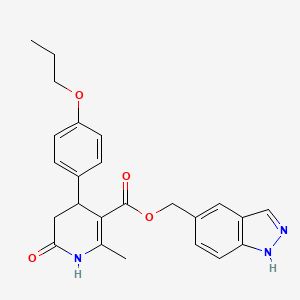
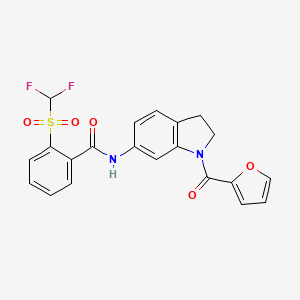
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2568157.png)
![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)
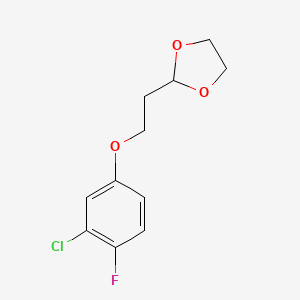
![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)
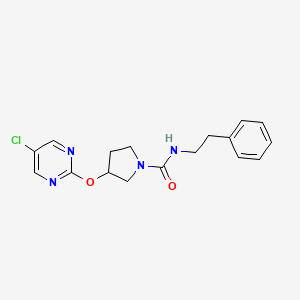

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)
![4-((1H-imidazol-1-yl)methyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2568167.png)
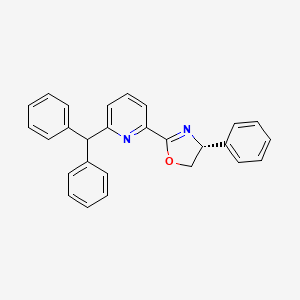
![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)